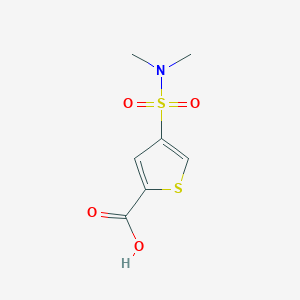
4-(N,N-Dimethylsulfamoyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with a dimethylamino sulfonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized by introducing a carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The dimethylamino sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino sulfonyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the dimethylamino sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Dimethylamino)sulfonyl]-benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
4-[(Dimethylamino)sulfonyl]-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its benzene and furan analogs. This uniqueness makes it a valuable compound for specific applications where the electronic characteristics of the thiophene ring are advantageous.
Propriétés
Formule moléculaire |
C7H9NO4S2 |
|---|---|
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
4-(dimethylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-6(7(9)10)13-4-5/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
JRDPILMFZHOUIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


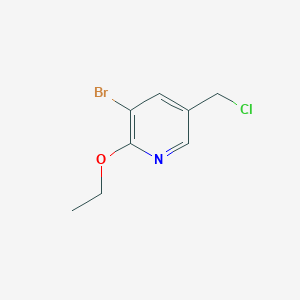
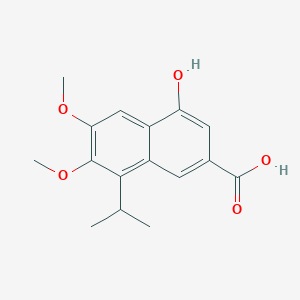
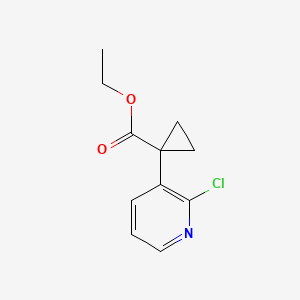

![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
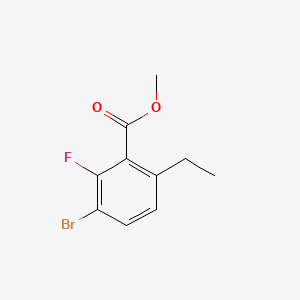
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
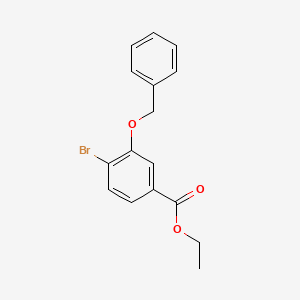
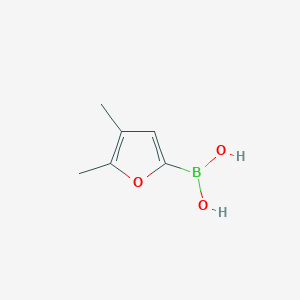

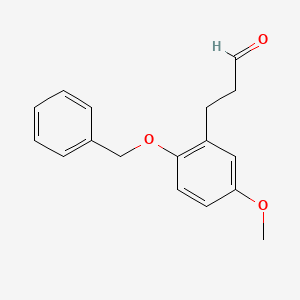
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
